molecular formula C9H8Br2O2 B1272319 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone CAS No. 67639-58-1

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Cat. No. B1272319
CAS RN: 67639-58-1
M. Wt: 307.97 g/mol
InChI Key: IZFSYSCBZMJEQS-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone" is a brominated methoxyphenyl ethanone. While the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and phenyl groups have been synthesized and analyzed, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves multi-step procedures, as seen in the synthesis of enantiomerically pure diarylethanes, which started from a related methanone and involved a key resolution step using crystallization of esters . Similarly, the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, has been achieved through various methods, including methylation with different reagents and site-directed nuclear bromination . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone."

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed using X-ray crystallography, as demonstrated by the structural determination of several synthesized compounds . The molecular structure is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including halogen exchange, esterification, and reactions with nucleophiles due to the presence of the bromine atom, which is a good leaving group . The reactivity of "2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone" would likely be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be inferred from related studies. For instance, the crystal structure and space group information provide insights into the solid-state properties . The presence of bromine and methoxy groups can affect the compound's polarity, solubility, and melting point. Additionally, the compound's optical properties, such as UV-Visible absorption, can be influenced by the conjugated system and substituents .

Scientific Research Applications

Metabolism and Identification

  • In Vivo Metabolism Studies : 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone's metabolites were identified in rats, indicating two metabolic pathways: one leading to aldehyde metabolites, and another involving demethylation and acetylation (Kanamori et al., 2002).
  • Identification in Pyrolysis Products : The substance's pyrolysis products were identified, revealing the formation of various compounds under heat exposure, indicating a complex decomposition pattern (Texter et al., 2018).

Synthetic Applications

  • Synthesis of Anti-inflammatory Compounds : It was used in the synthesis of compounds exhibiting anti-inflammatory activity, demonstrating its utility in pharmaceutical chemistry (Labanauskas et al., 2004).
  • Regioselective Bromination : The compound's derivatives were obtained through regioselective bromination, highlighting its versatility in organic synthesis (Kwiecień & Baumann, 1998).
  • Enantiomerically Pure Synthesis : A method for synthesizing enantiomerically pure derivatives was developed, showcasing its application in stereochemistry (Zhang et al., 2014).

Analytical and Chemical Studies

  • GC/MS Analysis in Urine : Its metabolites were analyzed in rat urine using gas chromatography-mass spectrometry, underlining its detectability and metabolism in biological systems (Erlian, 2009).
  • Selective α-Monobromination : The compound was used in selective α-monobromination studies, providing insights into selective reaction mechanisms (Ying, 2011).

properties

IUPAC Name

2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSYSCBZMJEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373589
Record name 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

CAS RN

67639-58-1
Record name 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one
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